4-Phenylthiophen-3-amine hydrochloride 4-Phenylthiophen-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803609-14-4
VCID: VC5369181
InChI: InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H
SMILES: C1=CC=C(C=C1)C2=CSC=C2N.Cl
Molecular Formula: C10H10ClNS
Molecular Weight: 211.71

4-Phenylthiophen-3-amine hydrochloride

CAS No.: 1803609-14-4

Cat. No.: VC5369181

Molecular Formula: C10H10ClNS

Molecular Weight: 211.71

* For research use only. Not for human or veterinary use.

4-Phenylthiophen-3-amine hydrochloride - 1803609-14-4

Specification

CAS No. 1803609-14-4
Molecular Formula C10H10ClNS
Molecular Weight 211.71
IUPAC Name 4-phenylthiophen-3-amine;hydrochloride
Standard InChI InChI=1S/C10H9NS.ClH/c11-10-7-12-6-9(10)8-4-2-1-3-5-8;/h1-7H,11H2;1H
Standard InChI Key PMXAZXYDOUTOEW-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CSC=C2N.Cl

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound consists of a thiophene ring (C₄H₃S) with:

  • A phenyl group at the 4-position.

  • A primary amine (-NH₂) at the 3-position, protonated as -NH₃⁺Cl⁻ in its hydrochloride form.

Key Structural Data:

PropertyValueSource
Molecular FormulaC₁₀H₁₀ClNS
Molecular Weight211.71 g/mol
SMILESC1=CC=C(C=C1)C2=CSC=C2N.Cl
InChIKeyYYXRJTDWTKFYSB-UHFFFAOYSA-N

Crystallographic and Spectroscopic Features

  • NMR: For analogous thiophene derivatives, aromatic protons appear at δ 7.5–7.6 ppm (phenyl group) and δ 6.5–6.9 ppm (thiophene ring) . The amine protons in hydrochloride salts are typically broadened or exchanged in D₂O.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) of related compounds confirms molecular ions at m/z 175.04503 (M⁺) and 174.03830 (M⁻) .

Synthesis and Derivatization

Gewald Three-Component Reaction (G-3CR)

A widely used method for thiophene synthesis involves:

  • Reactants:

    • p-Substituted acetophenone derivatives.

    • Methyl cyanoacetate.

    • Elemental sulfur.

  • Conditions: Reflux in tetrahydrofuran (THF) with diethylamine .

  • Outcome: Yields 2-amino-4-arylthiophene-3-carbonitriles, which can be deprotected to amines .

Example:

StepReagents/ConditionsYieldProduct
1THF, S₈, diethylamine, reflux86–92%2-Amino-4-arylthiophene
2HCl/dioxane, RT99%Amine hydrochloride

Cyclization of α-(Thiocyanatomethyl) Benzylidenemalononitrile

  • Reactants: α-(Thiocyanatomethyl) benzylidenemalononitrile.

  • Conditions: Reflux in acetic acid/HCl .

  • Outcome: Forms 2-amino-4-phenylthiophene-3-carbonitrile, which can be reduced to the amine .

Physicochemical Properties

Solubility and Stability

  • Solubility: Hydrochloride salt enhances aqueous solubility compared to the free base.

  • Stability: Stable at room temperature; hydrolyzes under strong acidic/basic conditions.

Hazard Profile

Hazard CodeRisk Statement
H302Harmful if swallowed
H315Causes skin irritation

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (methanol-d₄):

    • δ 7.61–7.51 ppm (phenyl protons).

    • δ 6.86–6.91 ppm (thiophene protons) .

  • ¹³C NMR: Signals at δ 113–172 ppm (aromatic carbons) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ at m/z 176.05286 (calc. 176.0525) .

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